

## Cross-study comparison of Praliciguat clinical trial outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Praliciguat |           |
| Cat. No.:            | B610188     | Get Quote |

A comparative analysis of the clinical trial outcomes for **Praliciguat**, a soluble guanylate cyclase (sGC) stimulator, reveals a complex landscape of therapeutic potential and challenges. **Praliciguat** has been investigated primarily in the contexts of Heart Failure with Preserved Ejection Fraction (HFpEF) and Diabetic Kidney Disease (DKD). This guide provides an objective comparison of **Praliciguat**'s performance with other sGC stimulators, namely Vericiguat and Riociguat, supported by data from key clinical trials.

# Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Soluble guanylate cyclase (sGC) stimulators are a class of drugs that target the nitric oxide (NO) signaling pathway.[1][2] Under normal physiological conditions, NO binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP is a critical second messenger that mediates numerous downstream effects, including vasodilation, inhibition of smooth muscle proliferation, and reduction of inflammation and fibrosis.[2][3]

In various cardiovascular and metabolic diseases, the bioavailability of NO is reduced, leading to impaired sGC activity and decreased cGMP production.[1][4] sGC stimulators, such as **Praliciguat**, Vericiguat, and Riociguat, act by directly stimulating sGC, both independently of and synergistically with endogenous NO.[3][4] This action restores the production of cGMP, thereby aiming to counteract the pathophysiology of these conditions.





Click to download full resolution via product page

**Caption:** Mechanism of action for sGC stimulators like **Praliciguat**.



### **Cross-Study Comparison of Clinical Trial Outcomes**

**Praliciguat**'s clinical development focused on HFpEF and DKD, whereas Vericiguat has been extensively studied in Heart Failure with Reduced Ejection Fraction (HFrEF) and HFpEF, and Riociguat is an established therapy for Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH). Direct head-to-head comparisons are unavailable; therefore, this analysis is based on results from their respective placebo-controlled trials.

#### **Praliciguat: Key Clinical Trial Findings**

1. Heart Failure with Preserved Ejection Fraction (HFpEF) - The CAPACITY Trial

The CAPACITY HFPEF study was a Phase 2 trial designed to evaluate the efficacy and safety of **Praliciguat** in patients with HFPEF.[5] Unfortunately, the trial did not meet its primary endpoint.

- Primary Endpoint: No significant improvement was observed in the change from baseline in peak rate of oxygen consumption (peak VO<sub>2</sub>) compared to placebo.[5][6]
- Secondary Endpoints: There were no statistically significant improvements in secondary measures, including the 6-minute walk test distance.[5][7]
- Safety: Praliciguat was generally well-tolerated. The most common adverse events included headache, dizziness, and hypotension.[7] Following these results, the development of Praliciguat for HFpEF was discontinued.
- 2. Diabetic Kidney Disease (DKD) Phase 2 Trial (NCT03217591)

This Phase 2 study assessed **Praliciguat** in adults with type 2 diabetes and DKD. While it also did not achieve its primary goal, some positive trends were noted.

 Primary Endpoint: The study did not show a statistically significant reduction in the urine albumin-to-creatinine ratio (UACR) from baseline compared to placebo in the primary analysis.[8][9]



Secondary Outcomes & Trends: Despite missing the primary endpoint, Praliciguat treatment
was associated with favorable changes in several secondary vascular and metabolic
markers. These included reductions in 24-hour systolic blood pressure, HbA1c, and serum
cholesterol compared to placebo.[8][10] These observations suggest that Praliciguat may
still hold potential for further investigation in DKD.[8]

#### **Comparator: Vericiguat in Heart Failure**

Vericiguat is another oral sGC stimulator primarily evaluated in heart failure populations.

1. Heart Failure with Reduced Ejection Fraction (HFrEF) - The VICTORIA Trial

The landmark VICTORIA trial investigated Vericiguat in patients with high-risk HFrEF following a recent worsening event.

- Primary Endpoint: Vericiguat demonstrated a statistically significant reduction in the composite primary endpoint of cardiovascular death or first hospitalization for heart failure compared to placebo.[11][12]
- Significance: The positive outcome of the VICTORIA trial led to the approval of Vericiguat for treating symptomatic chronic HFrEF.[13]
- 2. Heart Failure with Preserved Ejection Fraction (HFpEF) The VITALITY-HFpEF Trial Similar to **Pralicipuat**, Vericipuat was also studied in HFpEF.
- Primary Endpoint: The VITALITY trial did not meet its primary endpoints related to changes
  in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score or 6-minute walk distance.
   [13] This indicates that, like Praliciguat, Vericiguat did not demonstrate a significant benefit
  on functional capacity or quality of life in a broad HFpEF population in this trial.

#### Comparator: Riociguat in Pulmonary Hypertension

Riociguat is approved for the treatment of PAH and CTEPH, demonstrating the therapeutic utility of the sGC stimulator class in pulmonary vascular diseases.

• Efficacy: In clinical trials such as PATENT-1 (PAH) and CHEST-1 (CTEPH), Riociguat significantly improved exercise capacity as measured by the 6-minute walk distance.[14][15]



It also led to improvements in multiple secondary endpoints, including pulmonary vascular resistance, N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, and World Health Organization (WHO) functional class.[14][16]

### **Summary of Quantitative Data**

The following tables summarize the key quantitative outcomes from the respective clinical trials.

Table 1: Praliciguat Clinical Trial Outcomes

| Trial Name<br>(Indication) | Primary Endpoint   | Result (Praliciguat<br>vs. Placebo)              | Key Secondary<br>Outcomes                                                                    |
|----------------------------|--------------------|--------------------------------------------------|----------------------------------------------------------------------------------------------|
| CAPACITY (HFpEF) [5][6]    | Change in Peak VO2 | -0.30 mL/kg/min<br>(P=0.37) - Not<br>Significant | Change in 6-min walk<br>distance: -16.7 m -<br>Not Significant                               |
| Phase 2 (DKD)[8][9]        | Change in UACR     | -15% (P=0.17) - Not<br>Significant               | Change in 24h Systolic BP: -4 mmHg; Change in HbA1c: -0.3%; Change in Cholesterol: -10 mg/dL |

Table 2: Vericiguat & Riociguat Clinical Trial Outcomes



| Drug       | Trial Name<br>(Indication) | Primary Endpoint                  | Result (Drug vs.<br>Placebo)                               |
|------------|----------------------------|-----------------------------------|------------------------------------------------------------|
| Vericiguat | VICTORIA (HFrEF)<br>[12]   | CV Death or HF<br>Hospitalization | Hazard Ratio: 0.90<br>(P=0.019) - Significant<br>Reduction |
| Vericiguat | VITALITY (HFpEF)[13]       | Change in KCCQ<br>Score           | Not Statistically Significant                              |
| Riociguat  | PATENT-1 (PAH)[14]         | Change in 6-min Walk<br>Distance  | +36 meters (P<0.001) - Significant Improvement             |
| Riociguat  | CHEST-1 (CTEPH)<br>[14]    | Change in 6-min Walk<br>Distance  | +46 meters (P<0.001) - Significant Improvement             |

### **Experimental Protocols**

Detailed methodologies are crucial for interpreting and comparing clinical trial results.

#### **Praliciguat - CAPACITY HFPEF Trial Protocol[6][7]**

- Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
- Participants: Enrolled 196 patients aged 45 years or older with a diagnosis of HFpEF (ejection fraction ≥40%), impaired peak VO<sub>2</sub>, and at least two conditions associated with NO deficiency (e.g., diabetes, hypertension, obesity).
- Intervention: Patients were randomized to receive either 40 mg of **Praliciguat** once daily or a matching placebo for a duration of 12 weeks.
- Primary Outcome: The primary efficacy measure was the change from baseline in peak VO<sub>2</sub> at 12 weeks.
- Key Secondary Outcomes: Included changes in the 6-minute walk test distance and ventilatory efficiency.





## Praliciguat - Diabetic Kidney Disease Trial Protocol[10] [12]

- Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
- Participants: Enrolled 156 adults with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 30-75 ml/min/1.73 m<sup>2</sup>, and a UACR between 200-5000 mg/g. All patients were on stable renin-angiotensin system (RAS) inhibitor therapy.
- Intervention: Patients were randomized (1:1:1) to receive placebo, 20 mg Praliciguat, or 40 mg Praliciguat daily for 12 weeks.
- Primary Outcome: The primary endpoint was the change from baseline in UACR, comparing the pooled **Praliciguat** groups against placebo.
- Key Secondary Outcomes: Assessed changes in 24-hour ambulatory blood pressure and various metabolic parameters like HbA1c and cholesterol.



Click to download full resolution via product page

**Caption:** A generalized workflow for the **Praliciguat** Phase 2 clinical trials.

#### Conclusion

The clinical development of **Praliciguat** has not yet resulted in a successful demonstration of efficacy for its primary endpoints in HFpEF or DKD. In HFpEF, both **Praliciguat** and Vericiguat failed to show significant benefits, highlighting the persistent challenges in treating this heterogeneous patient population.[5][13] In contrast, the success of Vericiguat in HFrEF



(VICTORIA trial) and Riociguat in PAH (PATENT-1) and CTEPH (CHEST-1) validates the NO-sGC-cGMP pathway as a viable therapeutic target in specific cardiovascular conditions.[11][14]

For **Praliciguat**, the observed positive trends in blood pressure and metabolic markers in the DKD trial may warrant further investigation, potentially in more targeted patient subpopulations or with different endpoints.[8] The cross-study comparison underscores the critical importance of patient selection and indication in the development of sGC stimulators. While the journey of **Praliciguat** has faced setbacks, the broader class of sGC stimulators continues to represent a significant advancement in cardiovascular therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What are sGC stimulants and how do they work? [synapse.patsnap.com]
- 2. Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Effect of Praliciguat on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Praliciguat on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Soluble Guanylate Cyclase Stimulator Praliciguat in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Effects of the Soluble Guanylate Cyclase Stimulator Praliciguat in Diabetic Kidney
   Disease: A Randomized Placebo-Controlled Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. dicardiology.com [dicardiology.com]
- 12. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction American College of Cardiology [acc.org]
- 13. A Systematic Review of the Effect of Vericiguat on Patients with Heart Failure [mdpi.com]
- 14. Evaluating Riociguat in the Treatment of Pulmonary Arterial Hypertension: A Real-World Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 15. dzl.de [dzl.de]
- 16. Long-term clinical value and outcome of riociguat in chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of Praliciguat clinical trial outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610188#cross-study-comparison-of-praliciguatclinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com